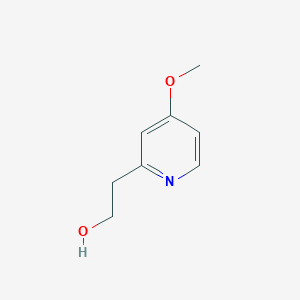![molecular formula C14H25NO4 B6612727 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid CAS No. 1784047-04-6](/img/structure/B6612727.png)
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid is a synthetic compound that has garnered significant interest in chemical research due to its complex structure and versatile reactivity. It serves as a critical intermediate in various organic synthesis processes, particularly in the development of pharmaceuticals and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid typically involves multi-step procedures that include the protection of amine groups, formation of piperidine rings, and introduction of methylpropanoic acid. Key reaction steps may involve:
Protection of the amine group using tert-butoxycarbonyl (Boc) groups.
Formation of the piperidine ring through cyclization reactions.
Introduction of the 2-methylpropanoic acid moiety via substitution or addition reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves batch or continuous flow synthesis techniques to ensure high yield and purity. Optimized reaction conditions, such as temperature control, pressure regulation, and the use of catalysts, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: It may be reduced using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidines or related compounds.
Scientific Research Applications
Chemistry
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid is widely used as a building block in organic synthesis. It aids in the development of complex molecules and the exploration of new synthetic pathways.
Biology
In biological research, this compound is often utilized in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators, which are essential for studying various biological processes.
Medicine
Pharmaceutical research heavily relies on this compound for the development of new drug candidates. Its unique structure allows for the modification of pharmacokinetic and pharmacodynamic properties of potential therapeutics.
Industry
The compound’s versatility extends to the industrial sector, where it is employed in the synthesis of polymers, agrochemicals, and other specialty chemicals.
Mechanism of Action
The compound’s effects are primarily exerted through its interaction with specific molecular targets, such as enzymes and receptors. The tert-butoxycarbonyl (Boc) group provides steric protection, facilitating selective reactions. The piperidine ring and methylpropanoic acid moiety interact with target molecules through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to the desired biochemical effects.
Comparison with Similar Compounds
Compared to similar compounds, 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid offers a unique balance of reactivity and stability. Other compounds in this category include:
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}acetic acid: A similar compound with a shorter carbon chain.
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid: A homolog with an extended alkyl chain.
Each of these compounds has distinct reactivity and applications, but the balance of stability and reactivity in this compound makes it particularly valuable in research and industrial applications.
Hope this breakdown quenches your thirst for knowledge!
Properties
IUPAC Name |
2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-10(12(16)17)9-11-5-7-15(8-6-11)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXPOOWSSUBXJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(dimethylamino)benzoyl]-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B6612669.png)

![3-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-propanamine](/img/structure/B6612680.png)


![6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6612690.png)

![ethyl N-[2-(ethylamino)acetyl]carbamate](/img/structure/B6612704.png)
![5-[[4-[[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]amino]benzoyl]amino]-1,3-benzenedicarboxamide](/img/structure/B6612710.png)


